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Compound of Interest

Compound Name: Piritrexim

Cat. No.: B1678454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

history of piritrexim, a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR). It is

intended for an audience with a background in medicinal chemistry, pharmacology, and drug

development.

Discovery and Development
Piritrexim, also known by its code name BW 301U and NSC 351521, is a synthetic antifolate

agent developed as a second-generation dihydrofolate reductase (DHFR) inhibitor.[1][2] Its

development was driven by the need to overcome the limitations of existing antifolates like

methotrexate (MTX), particularly their reliance on active transport mechanisms for cellular

uptake, which can be a source of drug resistance.[3] As a lipid-soluble compound, piritrexim
can rapidly enter cells via passive diffusion, bypassing this transport-mediated uptake.[3][4][5]

Initially investigated for its anticancer properties, piritrexim has also demonstrated significant

activity against opportunistic infections such as Pneumocystis carinii and Toxoplasma gondii,

making it a subject of research in the context of acquired immune deficiency syndrome (AIDS).

[6]

Mechanism of Action: Dihydrofolate Reductase
Inhibition
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Piritrexim exerts its therapeutic effects by potently inhibiting the enzyme dihydrofolate

reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible

for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are

essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are

the building blocks of DNA and RNA.

By inhibiting DHFR, piritrexim disrupts the supply of THF, thereby interfering with DNA

synthesis and cell division, leading to cell death.[1] This mechanism is the basis for its activity

against rapidly proliferating cells, such as cancer cells and certain pathogens.
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Caption: Piritrexim's mechanism of action via inhibition of dihydrofolate reductase (DHFR).

Synthesis of Piritrexim
Several synthetic routes for piritrexim have been reported. A notable approach is a convergent

synthesis that utilizes a palladium(0)-catalyzed cross-coupling reaction as a key step.[7] This

method offers good regioselectivity. Another described synthesis involves the reaction of

suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and

guanidine.[8][9]

Below is a generalized workflow illustrating a synthetic approach:
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Illustrative Synthesis Workflow

2-Amino-3-cyano-4-methyl-5-bromopyridine

Pd(0)-Catalyzed Cross-Coupling

2,5-Dimethoxybenzylzinc chloride

2-Amino-4-methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile

Nonaqueous Diazotization
(e.g., with tert-butyl nitrite)

Bromo Nitrile Intermediate

Cyclization with Guanidine

Piritrexim
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Caption: A generalized workflow for the synthesis of piritrexim.

Quantitative Data
In Vitro Activity
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Organism IC50 (μM)

Pneumocystis carinii 0.038[6]

Toxoplasma gondii 0.011[6]

Preclinical Pharmacokinetics in Dogs
Parameter Value

Plasma Half-life (t1/2) 2.15 hours[3]

Total Body Clearance 0.625 L/hr/kg[3]

Steady-State Volume of Distribution 1.82 L/kg[3]

Absolute Bioavailability (Oral) 0.64 (64%)[3]

Clinical Trial Data (Metastatic Urothelial Cancer)
Parameter Value

Number of Evaluable Patients 29

Complete Response 1 patient (19+ weeks duration)[4]

Partial Response 10 patients[4]

Median Duration of Partial Response 22 weeks (range 16-48)[4]

Total Response Rate 38%[4]

Experimental Protocols
Synthesis via Palladium-Catalyzed Cross-Coupling
A regiospecific and convergent synthesis of piritrexim has been described.[7] The key steps

are as follows:

Cross-Coupling: 2-amino-3-cyano-4-methyl-5-bromopyridine is reacted with 2,5-

dimethoxybenzylzinc chloride in the presence of a palladium(0) catalyst to form 2-amino-4-

methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.medchemexpress.com/piritrexim.html
https://www.medchemexpress.com/piritrexim.html
https://pubmed.ncbi.nlm.nih.gov/3431588/
https://pubmed.ncbi.nlm.nih.gov/3431588/
https://pubmed.ncbi.nlm.nih.gov/3431588/
https://pubmed.ncbi.nlm.nih.gov/3431588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://www.benchchem.com/product/b1678454?utm_src=pdf-body
https://consensus.app/papers/synthesis-of-the-lipophilic-antifolate-piritrexim-via-a-chan-rosowsky/7a0a4608af5756d6ba20ab22d9eca364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diazotization and Bromination: The amino group of the resulting nicotinonitrile is replaced

with a bromine atom via nonaqueous diazotization using an agent such as tert-butyl nitrite.

Cyclization: The bromo nitrile intermediate is then cyclized with guanidine to yield piritrexim.

Phase I Clinical Trial Protocol for Advanced
Malignancies
A phase I trial was conducted to determine the maximum tolerated dose (MTD) and dose-

limiting toxicities (DLTs) of oral piritrexim.[2][10]

Patient Population: 51 patients with advanced cancer.[10]

Dosing Regimens Tested:

Daily dosing for 21 days followed by a 7-day rest period.

Continuous daily dosing.

Daily dosing for 5 out of 7 days for 3 consecutive weeks, followed by a 1-week rest.[10]

Dose Escalation: The dose was escalated by increasing the frequency from once a day to

twice, and then three times a day, and by increasing the number of administration days.[10]

Dose-Limiting Toxicity: Myelosuppression was identified as the dose-limiting toxic effect.[10]

Recommended Phase II Dose: 25 mg three times a day for 5 days for 3 consecutive weeks,

followed by 1 week of rest.[10]

Phase II Clinical Trial Protocol for Metastatic Urothelial
Cancer
This study evaluated the efficacy and safety of oral piritrexim in patients with metastatic

urothelial cancer who had not received prior chemotherapy.[4][5]

Patient Population: 33 patients with metastatic urothelial cancer.[4][5]
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Treatment Regimen: Patients received 25 mg of piritrexim orally three times daily for 5

consecutive days, with the cycle repeated weekly.[4][5]

Dose Adjustment: Provisions were made for dose escalation or reduction based on observed

toxicity.[4][5]

Primary Endpoint: Antineoplastic activity (tumor response).

Secondary Endpoint: Evaluation of toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. Initial clinical studies of piritrexim. | Semantic Scholar [semanticscholar.org]

3. Preclinical biochemical pharmacology and toxicology of piritrexim, a lipophilic inhibitor of
dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PMC
[pmc.ncbi.nlm.nih.gov]

5. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. consensus.app [consensus.app]

8. Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase:
synthesis, antitumor activity and molecular modeling investigations - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Phase I trial of piritrexim capsules using prolonged, low-dose oral administration for the
treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1678454?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pubmed.ncbi.nlm.nih.gov/8431372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pubmed.ncbi.nlm.nih.gov/8431372/
https://www.benchchem.com/product/b1678454?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/piritrexim
https://www.semanticscholar.org/paper/Initial-clinical-studies-of-piritrexim.-Laszlo-Wd/70007f9e82f8e5ecc0c838cf6b182b5bebda192e
https://pubmed.ncbi.nlm.nih.gov/3431588/
https://pubmed.ncbi.nlm.nih.gov/3431588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1968166/
https://pubmed.ncbi.nlm.nih.gov/8431372/
https://pubmed.ncbi.nlm.nih.gov/8431372/
https://www.medchemexpress.com/piritrexim.html
https://consensus.app/papers/synthesis-of-the-lipophilic-antifolate-piritrexim-via-a-chan-rosowsky/7a0a4608af5756d6ba20ab22d9eca364/
https://pubmed.ncbi.nlm.nih.gov/15571870/
https://pubmed.ncbi.nlm.nih.gov/15571870/
https://pubmed.ncbi.nlm.nih.gov/15571870/
https://www.researchgate.net/publication/8155448_Structural_Variations_of_Piritrexim_a_Lipophilic_Inhibitor_of_Human_Dihydrofolate_Reductase_Synthesis_Antitumor_Activity_and_Molecular_Modeling_Investigations
https://pubmed.ncbi.nlm.nih.gov/1984518/
https://pubmed.ncbi.nlm.nih.gov/1984518/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Piritrexim: A Technical Guide to its Discovery, Synthesis,
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678454#piritrexim-discovery-and-synthesis-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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